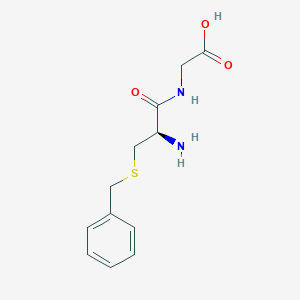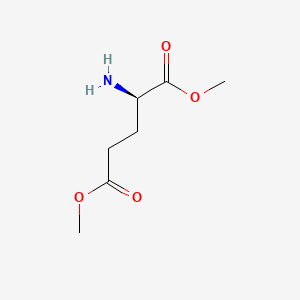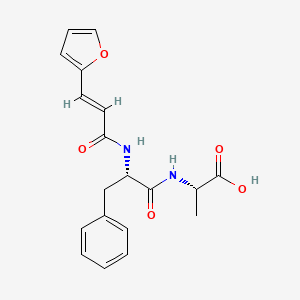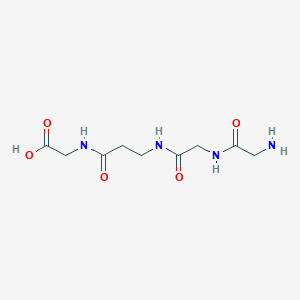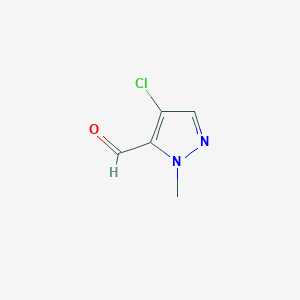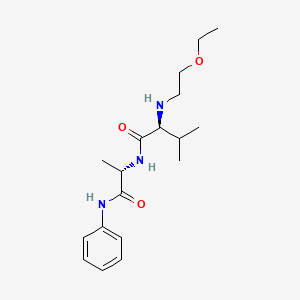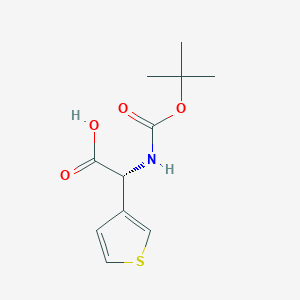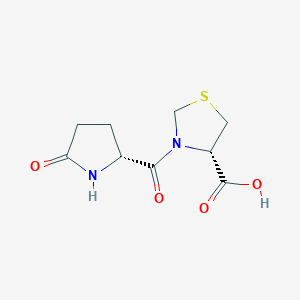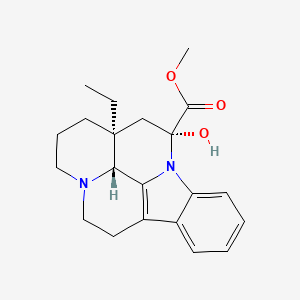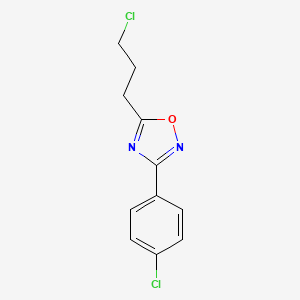
3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a synthetic compound and is used in scientific research as a laboratory reagent. It can be used in a variety of applications, including the synthesis of pharmaceuticals, the development of new catalysts, and the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Structural and Synthetic Importance
1,2,4-oxadiazoles, including compounds like 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole, are recognized for their unique physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. The structural feature of the 1,2,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. Research has shown that these derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, highlighting their therapeutic potential across a broad spectrum of diseases (Jing-Jing Wang et al., 2022).
Therapeutic Applications
The 1,2,4-oxadiazole core, as found in 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole, emerges as a structurally significant motif in the design of new medicinal agents. These compounds have been extensively studied for their potential in treating various diseases, contributing significantly to the development of novel therapeutic agents. The broad range of biological activities associated with 1,2,4-oxadiazole derivatives is largely due to their capacity to interact with different biological targets through multiple weak interactions, making them suitable candidates for the development of more active and less toxic medicinal agents (G. Verma et al., 2019).
Future Prospects
The exploration of 1,2,4-oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole, in scientific research continues to be a promising area for the discovery of novel therapeutic agents. Their diverse pharmacological activities and the potential for structural modification make them an attractive target for further research and development in the field of drug discovery. The ongoing investigation into the synthesis, biological roles, and therapeutic applications of oxadiazole derivatives underscores the importance of this class of compounds in the advancement of medicinal chemistry and pharmaceutical sciences.
For more comprehensive details on the scientific research applications and the therapeutic potential of 3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole and related oxadiazole derivatives, the following references provide extensive insights: (G. Verma et al., 2019), (Jing-Jing Wang et al., 2022).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-7-1-2-10-14-11(15-16-10)8-3-5-9(13)6-4-8/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQWXSYGLUTHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427917 | |
| Record name | 3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |
CAS RN |
92286-43-6 | |
| Record name | 3-(4-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




